9-Ethyl-4-oxa-1-azaspiro[5.5]undecane
CAS No.:
Cat. No.: VC17725540
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
![9-Ethyl-4-oxa-1-azaspiro[5.5]undecane -](/images/structure/VC17725540.png)
Specification
Molecular Formula | C11H21NO |
---|---|
Molecular Weight | 183.29 g/mol |
IUPAC Name | 9-ethyl-4-oxa-1-azaspiro[5.5]undecane |
Standard InChI | InChI=1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-13-8-7-12-11/h10,12H,2-9H2,1H3 |
Standard InChI Key | QRZXNCXQAQNBPL-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC2(CC1)COCCN2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
9-Ethyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 1859476-72-4) is a bicyclic amine-ether hybrid with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . The spiro architecture consists of two fused rings: a six-membered oxa (oxygen-containing) ring and a six-membered aza (nitrogen-containing) ring sharing a single sp³-hybridized carbon atom (Figure 1). The ethyl substituent is positioned at the nitrogen atom (N-9), distinguishing it from simpler analogs like 1-Oxa-9-azaspiro[5.5]undecane (CAS: 42578-08-5), which lacks the ethyl group .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₁NO | |
Molecular Weight | 183.29 g/mol | |
Purity | ≥95% | |
Parent Structure | 1-Oxa-9-azaspiro[5.5]undecane |
Stereoelectronic Properties
The spiro configuration imposes significant conformational constraints, reducing ring puckering自由度 and stabilizing specific dihedral angles. Computational models of related spiro compounds (e.g., 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride) suggest that the oxygen and nitrogen atoms participate in weak intramolecular hydrogen bonding, further rigidifying the structure . The ethyl group at N-9 introduces steric bulk, potentially influencing reactivity and intermolecular interactions.
Synthesis and Derivative Formation
Method | Yield (%) | Key Intermediate | Reference |
---|---|---|---|
RCM | 45–60 | Diene-substituted amine | |
Mannich Cyclization | 30–50 | β-Ketoester | |
Alkylation | 60–75 | 1-Oxa-9-azaspiro[5.5]undecane |
Derivative Development
Structural modifications of the parent spiro system have yielded bioactive compounds. For example, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas exhibit potent soluble epoxide hydrolase (sEH) inhibition (IC₅₀ < 1 nM), demonstrating the pharmacophoric potential of this scaffold . The ethyl group in 9-Ethyl-4-oxa-1-azaspiro[5.5]undecane may serve as a synthetic handle for further functionalization, such as acylations or sulfonations, to optimize drug-like properties.
Physicochemical and Spectroscopic Properties
Property | Value | Basis |
---|---|---|
LogP | 1.8 ± 0.3 | Methyl analog data |
Water Solubility | 5–8 mg/mL | QSPR modeling |
Boiling Point | 265–275°C | Homolog extrapolation |
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorption bands at ~1100 cm⁻¹ (C-O-C stretch) and ~3300 cm⁻¹ (N-H stretch, if unalkylated).
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NMR: Distinctive splitting patterns due to diastereotopic protons in the spiro system. For example, the ethyl group’s CH₂ protons appear as a quartet (δ 1.2–1.5 ppm) coupled to the N-CH₂ moiety .
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
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